4-(Aminomethyl)-3-fluoroaniline dihydrochloride
Overview
Description
4-(Aminomethyl)-3-fluoroaniline dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by the presence of an amino group (-NH2) attached to a fluorine atom and an aniline ring, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-fluoroaniline as the starting material.
Amination Reaction: The amino group is introduced through a reductive amination process involving formaldehyde and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.
Purification: The final product is purified through recrystallization or other suitable methods to achieve the desired quality.
Types of Reactions:
Oxidation: The aniline ring can undergo oxidation to form various derivatives.
Reduction: Reduction reactions can be employed to convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents such as iron and hydrogen are often used.
Substitution: Reagents like halogens and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various quinones and imines.
Reduction Products: Amines and amides.
Substitution Products: Halogenated anilines and alkylated anilines.
Scientific Research Applications
4-(Aminomethyl)-3-fluoroaniline dihydrochloride is widely used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a precursor for the development of pharmaceuticals.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the context of its use, but generally involves binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
4-(Aminomethyl)benzoic Acid: Used as an antifibrinolytic agent.
3-Fluoroaniline: A simpler aniline derivative without the aminomethyl group.
4-Aminobenzonitrile: Another aniline derivative with a nitrile group.
Uniqueness: 4-(Aminomethyl)-3-fluoroaniline dihydrochloride is unique due to the presence of both the amino and fluorine groups on the aniline ring, which provides distinct chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the importance and versatility of this compound in various fields. Its unique properties and applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-(aminomethyl)-3-fluoroaniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c8-7-3-6(10)2-1-5(7)4-9;;/h1-3H,4,9-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSOMZNXSVWJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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